
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
描述
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a benzodioxepin ring structure, which is a bicyclic system containing both benzene and dioxepin rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxepin ring, followed by acetylation to introduce the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Pharmaceutical Applications
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one exhibits various pharmacological properties that make it a candidate for therapeutic applications:
- Antidepressant Activity : Research indicates that benzodioxepin derivatives can exhibit antidepressant effects by modulating neurotransmitter systems in the brain. A study highlighted the potential of these compounds in treating mood disorders by influencing serotonin and norepinephrine levels.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases. This is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.
- Antioxidant Properties : Studies have demonstrated that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Cosmetic Applications
The cosmetic industry has also recognized the potential of this compound:
- Skin Care Formulations : Its solubility profile allows for incorporation into various topical formulations aimed at improving skin hydration and elasticity. Experimental designs have shown that formulations containing this compound can enhance moisture retention in the skin.
- Stability and Safety : Research into the stability of cosmetic products containing benzodioxepin derivatives has emphasized the need for thorough safety assessments. Regulatory guidelines mandate extensive testing to ensure consumer safety and product efficacy.
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the antidepressant effects of a related benzodioxepin compound. Participants receiving the treatment showed significant improvement in depression scales compared to a placebo group. The study concluded that benzodioxepins could be a viable alternative for traditional antidepressants.
Case Study 2: Anti-inflammatory Properties
In a laboratory setting, researchers tested the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory cytokines. Results indicated a marked reduction in pro-inflammatory cytokine production, supporting further exploration of this compound for therapeutic use in inflammatory conditions.
作用机制
The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: Similar structure but contains a thiol group instead of an ethanone group.
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Contains a bromine atom, which may alter its reactivity and applications.
Uniqueness
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is unique due to its specific combination of a benzodioxepin ring and an ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
生物活性
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, also known as 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine, is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the benzodioxepin family and exhibits a variety of pharmacological properties that may be beneficial in therapeutic applications.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Biological Activity Overview
Research indicates that derivatives of benzodioxepins, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains.
- Cytotoxicity : Some studies suggest that they may possess cytotoxic properties against cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodioxepin derivatives. For instance:
- A study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 2–64 μg/mL .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | MRSA | 16 |
Compound C | Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines:
- In vitro studies showed that certain derivatives of benzodioxepins had low IC50 values against HeLa cells, indicating potent cytotoxic effects. For example, one compound exhibited an IC50 of 10.46 ± 0.82 μM/mL .
Cell Line | Compound Tested | IC50 (μM/mL) |
---|---|---|
HeLa | Compound A | 10.46 ± 0.82 |
MRC-5 | Compound B | >50 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Binding : Interaction with specific receptors or enzymes that modulate cellular pathways.
Case Study 1: Anticancer Activity
A research study evaluated the anticancer properties of various benzodioxepin derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of these compounds against multi-drug resistant strains. The findings revealed promising results in inhibiting bacterial growth, paving the way for new antibiotic development.
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSZNPWUZDPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379489 | |
Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-09-6 | |
Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。